molecular formula C21H16N2O13S4 B14321042 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid CAS No. 104954-42-9

6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid

Cat. No.: B14321042
CAS No.: 104954-42-9
M. Wt: 632.6 g/mol
InChI Key: BADLLIMIENDXQI-UHFFFAOYSA-N
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Description

6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid is a complex organic compound characterized by its naphthalene backbone and multiple sulfonic acid groups. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene using oleum, which introduces sulfonic acid groups at specific positions on the naphthalene ring . The reaction conditions often require controlled temperatures and the presence of a strong acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid is unique due to its combination of sulfonic acid groups and the carbamoylamino moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

104954-42-9

Molecular Formula

C21H16N2O13S4

Molecular Weight

632.6 g/mol

IUPAC Name

6-[(5,7-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C21H16N2O13S4/c24-21(22-13-1-3-17-11(5-13)7-15(37(25,26)27)9-19(17)39(31,32)33)23-14-2-4-18-12(6-14)8-16(38(28,29)30)10-20(18)40(34,35)36/h1-10H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

BADLLIMIENDXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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